molecular formula C17H14N2O2 B1279816 Benzyl 2-aminoquinoline-6-carboxylate CAS No. 863492-35-7

Benzyl 2-aminoquinoline-6-carboxylate

Cat. No. B1279816
M. Wt: 278.3 g/mol
InChI Key: VOFYVHYVYNIJOK-UHFFFAOYSA-N
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Description

Benzyl 2-aminoquinoline-6-carboxylate is a chemical compound that is part of the quinoline family, which is known for its diverse applications in medicinal chemistry due to its pharmacological properties. The compound features a quinoline core substituted at the second position with an amino group and at the sixth position with a carboxylate ester group.

Synthesis Analysis

The synthesis of benzyl 2-aminoquinoline-6-carboxylate has been reported to involve a three-step sequence starting from commercially available 6-quinolinecarboxylic acid . The process includes a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system, which is particularly noteworthy due to the avoidance of hazardous ammonia gas or solutions .

Molecular Structure Analysis

The molecular structure of benzyl 2-aminoquinoline-6-carboxylate is characterized by the presence of a benzyl ester group, which may influence its reactivity and interaction with biological targets. The amino group at the second position is a common feature in bioactive molecules and can participate in hydrogen bonding and other interactions.

Chemical Reactions Analysis

While the specific chemical reactions of benzyl 2-aminoquinoline-6-carboxylate are not detailed in the provided papers, the related synthesis of carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones and the synthesis of various tetrahydroisoquinolinones suggest that the aminoquinoline scaffold can undergo a variety of transformations. These may include cyclization reactions, as well as the introduction of various substituents through reactions such as C–H arylation .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

  • Large-Scale Synthesis

    Benzyl 2-aminoquinoline-6-carboxylate can be synthesized efficiently starting from commercially available 6-quinolinecarboxylic acid. A novel and mild conversion process using a triethylamine/ammonium chloride buffered system has been developed for this synthesis. This method overcomes the limitations of using gaseous ammonia or ammonium hydroxide, ensuring a safe and reliable process (Couturier & Le, 2006).

  • Palladium-Catalyzed Arylation and Alkylation

    The compound has been used in the palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. This method involves a palladium acetate catalyst and can be applied for the functionalization of amine and carboxylic acid derivatives (Nadres et al., 2013).

Application in Drug Synthesis and Ligand Design

  • Potential Anti-Tumor Activity

    A study on isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid has shown promising results in anti-tumor activity, suggesting its potential as a lead for future anti-tumor drugs. The incorporation of multiple isoquinoline-3-carboxylic acid moieties in a single molecule is a useful strategy in drug design (Gao et al., 2015).

  • Ligands for SH3 Domain

    N-benzylated-2-aminoquinolines, synthesized via reductive amination of aryl aldehydes with 2-aminoquinoline, have been developed as ligands for Src Homology 3 (SH3) domains. These compounds provide insights into ligand design for targeting SH3 domains, a key area in molecular biology and pharmacology (Inglis et al., 2006).

Novel Synthesis Methods and Derivatives

  • Synthesis of Derivatives

    A novel method for the synthesis of benzimidazoisoquinoline derivatives has been developed using a copper-catalyzed cascade synthesis. This method facilitates the creation of diverse poly N-heterocyclic compounds, which are valuable in combinatorial and medicinal chemistry (Lu & Fu, 2011).

  • Biomimetic Approach

    A biomimetic approach has been used to synthesize compounds like beta-carbolines and isoquinolines. These compounds have been evaluated for their ability to bind to benzodiazepine receptors, indicating the potential of benzyl 2-aminoquinoline-6-carboxylate derivatives in receptor-targeted drug development (Guzman et al., 1984).

Safety And Hazards

  • Safety Data Sheets indicate that exposure to Benzyl 2-aminoquinoline-6-carboxylate may require precautions such as moving the victim into fresh air and providing artificial respiration if ingested or inhaled .

properties

IUPAC Name

benzyl 2-aminoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c18-16-9-7-13-10-14(6-8-15(13)19-16)17(20)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFYVHYVYNIJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)N=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465195
Record name Benzyl 2-aminoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-aminoquinoline-6-carboxylate

CAS RN

863492-35-7
Record name Benzyl 2-aminoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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